4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid is a fascinating organic compound featuring a benzisothiazole structure. This compound is of interest due to its unique chemical and pharmacological properties. It comprises a benzene ring fused to an isothiazole ring, which is further functionalized with a benzoic acid group.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Similar compounds, such as (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3h)-yl)methyl o-alkyl-dithiocarbonate derivatives, have been demonstrated to have potent antimycobacterial and antitumor activities . The exact mechanism of interaction with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Given its structural similarity to other benzisothiazol derivatives, it may influence pathways related to antimycobacterial and antitumor activities .
Result of Action
Similar compounds have shown antimycobacterial and antitumor activities , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid generally involves multiple-step organic reactions. One common method starts with 1,2-benzisothiazol-3(2H)-one as the precursor, which undergoes sulfonation, followed by alkylation and carboxylation steps under controlled conditions. The reaction conditions typically involve the use of catalysts, solvents, and careful temperature management.
Industrial Production Methods
Industrial synthesis of this compound often employs similar synthetic routes but on a larger scale, with optimization for yield and purity. It typically involves batch or continuous flow processes, utilizing advanced reactors and purification systems. Large-scale production emphasizes efficiency, cost-effectiveness, and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid undergoes various chemical reactions including:
Oxidation: : This compound can be oxidized using strong oxidizing agents, leading to changes in the oxidation states of the sulfur atom.
Reduction: : Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: : The benzisothiazole ring can undergo electrophilic or nucleophilic substitutions, depending on the reaction conditions.
Common Reagents and Conditions
Typical reagents for these reactions include sulfur trioxide for sulfonation, alkyl halides for alkylation, and carboxylation reagents such as carbon dioxide under specific conditions. Common solvents include dichloromethane, acetonitrile, and water, with reaction conditions varying from ambient to elevated temperatures.
Major Products
Oxidation: : Produces sulfoxides or sulfones.
Reduction: : Yields thiols or sulfides.
Substitution: : Leads to various substituted benzisothiazole derivatives depending on the substituents and conditions used.
Scientific Research Applications
4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid has several important applications:
Chemistry: : Utilized as a starting material for synthesizing more complex molecules.
Biology: : Studied for its interaction with biological macromolecules.
Medicine: : Explored for its potential therapeutic effects, particularly its anti-inflammatory and antimicrobial properties.
Industry: : Used as an intermediate in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
Comparing 4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid with similar compounds highlights its unique properties:
Similar Compounds: : Include derivatives like benzisothiazole-3-one and other sulfonamide-based compounds.
Uniqueness: : Its unique structure offers distinctive reactivity and potential biological activity that sets it apart from other compounds in its class.
Properties
IUPAC Name |
4-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5S/c17-14-12-3-1-2-4-13(12)22(20,21)16(14)9-10-5-7-11(8-6-10)15(18)19/h1-8H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXYUCMJXHGNGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.